molecular formula C10H9ClO3 B14581791 4-(Chlorocarbonyl)phenyl propanoate CAS No. 61096-96-6

4-(Chlorocarbonyl)phenyl propanoate

Cat. No.: B14581791
CAS No.: 61096-96-6
M. Wt: 212.63 g/mol
InChI Key: YDJSSCRLRZQFFR-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl propanoate typically involves the esterification of 4-(Chlorocarbonyl)benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)phenyl propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(Chlorocarbonyl)benzoic acid and propanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl propanoates.

    Hydrolysis: 4-(Chlorocarbonyl)benzoic acid and propanol.

    Reduction: 4-(Hydroxymethyl)phenyl propanoate.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl propanoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This group can undergo nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    4-(Chlorocarbonyl)benzoic acid: Shares the chlorocarbonyl group but lacks the ester linkage.

    Phenyl propanoate: Lacks the chlorocarbonyl group but has a similar ester structure.

    4-(Hydroxymethyl)phenyl propanoate: A reduction product of 4-(Chlorocarbonyl)phenyl propanoate.

Properties

CAS No.

61096-96-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) propanoate

InChI

InChI=1S/C10H9ClO3/c1-2-9(12)14-8-5-3-7(4-6-8)10(11)13/h3-6H,2H2,1H3

InChI Key

YDJSSCRLRZQFFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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